N-(4-fluorophenyl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)butane-1-sulfonamide is an organic compound with the molecular formula C10H14FNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a butane chain and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)butane-1-sulfonamide typically involves the reaction of 4-fluoroaniline with butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient mixing capabilities
Purification: Crystallization or recrystallization to obtain pure product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids
Reduction: Reduction of the sulfonamide group to form amines
Substitution: Nucleophilic substitution reactions at the fluorophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents
Major Products
Oxidation: Formation of sulfonic acids
Reduction: Formation of primary amines
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-fluorophenyl)butane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-4-fluorophenyl)butane-1-sulfonamide
- N-(4-amino-2-fluorophenyl)butane-1-sulfonamide
Uniqueness
N-(4-fluorophenyl)butane-1-sulfonamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the butane-1-sulfonamide group also imparts distinct physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXILXBBDDRFVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.